molecular formula C10H9N3O3 B11883884 6,7-Dihydroxyisoquinoline-3-carbohydrazide CAS No. 740772-05-8

6,7-Dihydroxyisoquinoline-3-carbohydrazide

Cat. No.: B11883884
CAS No.: 740772-05-8
M. Wt: 219.20 g/mol
InChI Key: FJRJKUYXVWUGHW-UHFFFAOYSA-N
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Description

6,7-Dihydroxyisoquinoline-3-carbohydrazide is a chemical compound known for its potential applications in medicinal chemistry. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its potential as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxyisoquinoline-3-carbohydrazide typically involves the reaction of 6,7-dihydroxyisoquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the carboxylic acid to the carbohydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroxyisoquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,7-Dihydroxyisoquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    6,7-Dihydroxyisoquinoline-3-carboxylic acid: The precursor to the carbohydrazide derivative.

    Diphenylquinoxaline-6-carbohydrazide: Another carbohydrazide derivative with potential anti-diabetic properties.

    Quinoline-3-carbohydrazide: A related compound with antimicrobial activity.

Uniqueness: 6,7-Dihydroxyisoquinoline-3-carbohydrazide is unique due to its dual hydroxyl groups at positions 6 and 7, which confer specific chemical reactivity and biological activity. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its potential as a versatile compound in various applications .

Biological Activity

6,7-Dihydroxyisoquinoline-3-carbohydrazide (CAS No. 740772-05-8) is a compound belonging to the isoquinoline family, notable for its potential therapeutic applications due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features two hydroxyl groups at the 6 and 7 positions and a carbohydrazide functional group at the 3 position. This unique structural arrangement contributes to its reactivity and biological interactions, making it a subject of interest in pharmacology and medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits significant biological activities , particularly in the following areas:

  • Anticancer Activity : Studies have demonstrated that this compound has antiproliferative effects against various human cancer cell lines, including prostate cancer, colorectal cancer, and leukemia .
  • Antimicrobial Properties : It shows potential antimicrobial activity, making it a candidate for further investigation in treating infections.
  • Neuroprotective Effects : Similar compounds in the isoquinoline family have been noted for neuroprotective properties, suggesting a potential role for this compound in neurodegenerative disease treatment.

The mechanism of action of this compound involves its interaction with various biological targets. The binding affinity to these targets is crucial for understanding its therapeutic potential. The compound's ability to inhibit specific enzymes or receptors can lead to modulation of cellular pathways involved in disease processes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the efficient production of the compound with high purity. The general synthetic route includes:

  • Formation of the isoquinoline backbone.
  • Introduction of hydroxyl groups at the 6 and 7 positions.
  • Attachment of the carbohydrazide moiety at the 3 position.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6,7-Dimethoxyisoquinoline Two methoxy groups instead of hydroxylsKnown for strong neuroprotective effects
1-Hydroxyisoquinoline One hydroxyl groupExhibits antimicrobial properties
5-Methyl-6-hydroxyisoquinoline Methyl substitution at position 5Shows potential as a selective serotonin reuptake inhibitor
3-Carboxylic acid derivative of isoquinoline Carboxylic acid at position 3Displays anti-inflammatory activity

Each compound exhibits distinct biological activities due to variations in their functional groups and structural configurations.

Case Studies

  • Anticancer Activity Study : A study published in "Chemotherapy" highlighted that derivatives of 6,7-dihydroxyisoquinoline compounds exhibited significant anti-proliferative activity against murine mammary cancer cells. The study emphasized that these compounds could serve as effective therapeutic agents in cancer treatment .
  • Neuroprotective Effects : Research on related isoquinoline derivatives indicated their potential neuroprotective effects through inhibition of catechol-O-methyltransferase (COMT), which is involved in dopamine metabolism . This suggests that this compound may also play a role in neuroprotection.

Properties

CAS No.

740772-05-8

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

6,7-dihydroxyisoquinoline-3-carbohydrazide

InChI

InChI=1S/C10H9N3O3/c11-13-10(16)7-1-5-2-8(14)9(15)3-6(5)4-12-7/h1-4,14-15H,11H2,(H,13,16)

InChI Key

FJRJKUYXVWUGHW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)NN

Origin of Product

United States

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